molecular formula C18H28N2O2 B13830466 Tert-butyl (1-benzylazepan-4-yl)carbamate CAS No. 454451-29-7

Tert-butyl (1-benzylazepan-4-yl)carbamate

Cat. No.: B13830466
CAS No.: 454451-29-7
M. Wt: 304.4 g/mol
InChI Key: GBRZXURGNWSHOT-UHFFFAOYSA-N
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Description

Tert-butyl (1-benzylazepan-4-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This compound is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-benzylazepan-4-yl)carbamate typically involves the reaction of 1-benzylazepane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

1-benzylazepane+tert-butyl chloroformatetert-butyl (1-benzylazepan-4-yl)carbamate\text{1-benzylazepane} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 1-benzylazepane+tert-butyl chloroformate→tert-butyl (1-benzylazepan-4-yl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-benzylazepan-4-yl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 1-benzylazepane and tert-butyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

    Deprotection: The tert-butyl group can be removed using strong acids such as trifluoroacetic acid.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Substitution: Nucleophiles such as amines or alcohols.

    Deprotection: Trifluoroacetic acid or other strong acids.

Major Products

    Hydrolysis: 1-benzylazepane and tert-butyl alcohol.

    Substitution: Various substituted carbamates depending on the nucleophile used.

    Deprotection: 1-benzylazepane.

Scientific Research Applications

Tert-butyl (1-benzylazepan-4-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.

    Biology: Employed in the study of enzyme mechanisms where carbamate derivatives are used as enzyme inhibitors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (1-benzylazepan-4-yl)carbamate involves its role as a protecting group. It temporarily masks the amine functionality, preventing it from participating in unwanted side reactions. The tert-butyl group can be removed under specific conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate used for similar protecting group purposes.

    Benzyl carbamate: Another protecting group for amines, removed by catalytic hydrogenation.

    Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis, removed by base.

Uniqueness

Tert-butyl (1-benzylazepan-4-yl)carbamate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the azepane ring. This makes it particularly useful in complex organic synthesis where selective protection and deprotection are required.

Properties

CAS No.

454451-29-7

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl N-(1-benzylazepan-4-yl)carbamate

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19-16-10-7-12-20(13-11-16)14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,19,21)

InChI Key

GBRZXURGNWSHOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

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